3-(5-Bromo-2-methoxybenzyl)azetidine
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Overview
Description
3-(5-Bromo-2-methoxybenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds.
Preparation Methods
The synthesis of 3-(5-Bromo-2-methoxybenzyl)azetidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the [2+2] cycloaddition reaction, which forms the azetidine ring. The reaction conditions often include the use of bases such as potassium carbonate (K₂CO₃) in solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) . Industrial production methods may involve bulk synthesis and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
3-(5-Bromo-2-methoxybenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Scientific Research Applications
3-(5-Bromo-2-methoxybenzyl)azetidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-methoxybenzyl)azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various biochemical reactions. The bromine and methoxy groups on the benzyl ring can influence the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
3-(5-Bromo-2-methoxybenzyl)azetidine can be compared with other azetidine derivatives and similar compounds:
Properties
Molecular Formula |
C11H14BrNO |
---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
3-[(5-bromo-2-methoxyphenyl)methyl]azetidine |
InChI |
InChI=1S/C11H14BrNO/c1-14-11-3-2-10(12)5-9(11)4-8-6-13-7-8/h2-3,5,8,13H,4,6-7H2,1H3 |
InChI Key |
VTMJKADWVUXVOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CC2CNC2 |
Origin of Product |
United States |
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